4-((2-BROMOBENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
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Overview
Description
4-((2-BROMOBENZYLIDENE)AMINO)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a useful research compound. Its molecular formula is C14H10BrN5S and its molecular weight is 360.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is 358.98403 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
- Antimicrobial Activity : Some derivatives of 1,2,4-triazoles, which include the structure of interest, have demonstrated antimicrobial properties. A study by Bayrak et al. (2009) found that these compounds exhibit good to moderate antimicrobial activity against various pathogens (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Corrosion Inhibition
- Corrosion Inhibition : Triazole derivatives, such as Schiff's bases of pyridyl substituted triazoles, have been investigated for their effectiveness as corrosion inhibitors. Ansari et al. (2014) found that these compounds can significantly inhibit corrosion in certain environments (Ansari, Quraishi, & Singh, 2014).
Anticancer Research
- Anticancer Activity : Triazole derivatives have also been evaluated for their anticancer properties. Bekircan et al. (2008) synthesized and tested various triazole derivatives against different cancer cell lines, noting some compounds exhibited promising anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Surface Activity and Biological Functions
- Surface and Biological Activity : El-Sayed (2006) explored the use of 1,2,4-triazole derivatives as surface active agents and their antimicrobial properties. The compounds were found effective in both respects (El-Sayed, 2006).
Antifungal Activity
- Antifungal Properties : A study by Mu et al. (2015) synthesized a triazole derivative and assessed its structure, theoretical properties, and antifungal activity. The compound showed moderate antifungal effects (Mu, Zhai, Yang, Sun, Wu, & Liu, 2015).
Safety and Hazards
Properties
IUPAC Name |
4-[(E)-(2-bromophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5S/c15-12-6-2-1-4-10(12)9-17-20-13(18-19-14(20)21)11-5-3-7-16-8-11/h1-9H,(H,19,21)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYQWBJOTSXWIV-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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